molecular formula C11H20N2O2 B5914162 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime

2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime

Cat. No. B5914162
M. Wt: 212.29 g/mol
InChI Key: VWEVDTPQONPPFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime, also known as TEMPO, is a stable and versatile nitroxyl radical that has been widely used in various fields of research. TEMPO has a unique structure that makes it a valuable tool for studying radical reactions, oxidation, and reduction processes.

Scientific Research Applications

2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime has been widely used in various fields of research, including organic chemistry, polymer science, and biochemistry. In organic chemistry, this compound is used as a catalyst for oxidation reactions, such as the oxidation of alcohols to aldehydes and ketones. In polymer science, this compound is used as a stabilizer for polymerization reactions, as well as a mediator for the synthesis of block copolymers. In biochemistry, this compound is used as a probe for studying radical reactions in biological systems, such as the oxidation of lipids and proteins in cells.

Mechanism of Action

2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime acts as a nitroxyl radical, which means that it has an unpaired electron in its outer shell. This unpaired electron can interact with other molecules, either by accepting or donating electrons. In oxidation reactions, this compound accepts electrons from the substrate, which results in the formation of a stable nitroxide radical and the oxidation of the substrate. In reduction reactions, this compound donates electrons to the substrate, which results in the reduction of the substrate and the formation of a stable nitroxide radical.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant properties, which means that it can protect cells from oxidative damage. This compound can scavenge free radicals and reactive oxygen species, which are known to cause cellular damage and aging. This compound has also been shown to have anti-inflammatory properties, which means that it can reduce inflammation in cells and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime in lab experiments is its stability. This compound is a stable radical that can be stored for long periods of time without decomposing. This compound is also easy to handle and can be used in a wide range of solvents. However, one of the limitations of using this compound is its high cost. This compound is a relatively expensive reagent, which can limit its use in some experiments.

Future Directions

There are many future directions for 2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime research, including the development of new synthesis methods, the application of this compound in new fields of research, and the optimization of this compound-based reactions. One potential area of research is the use of this compound in drug discovery. This compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. Another potential area of research is the development of new this compound-based catalysts for organic synthesis and polymerization reactions. Overall, this compound has a bright future in scientific research, and its potential applications are vast and varied.

Synthesis Methods

2,2,6,6-tetramethyl-4-piperidinone O-acetyloxime can be synthesized from 2,2,6,6-tetramethylpiperidine by oxidation with sodium hypochlorite or sodium bromate in the presence of a catalyst. The resulting this compound is then converted to its O-acetyloxime derivative by reaction with acetic anhydride. The overall yield of this compound synthesis is about 70-80%.

properties

IUPAC Name

[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-8(14)15-12-9-6-10(2,3)13-11(4,5)7-9/h13H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEVDTPQONPPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=C1CC(NC(C1)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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